4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide
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Overview
Description
4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and pyridine moieties, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 2-chloropyridine derivatives. One common method includes the reaction of 2-chloropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. The initial step includes the preparation of 2-chloropyridine, followed by bromination to introduce the bromomethyl group. The final step involves the formation of the hydrobromide salt by reacting the intermediate with hydrobromic acid .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields azido derivatives, while reaction with potassium thiolate produces thiol-substituted pyridines .
Scientific Research Applications
4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a chloropyridine moiety.
4-Bromo-5-(chloromethyl)-2-methoxyphenol: Contains a methoxy group and is used in different applications.
Uniqueness
4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide is unique due to its specific combination of bromine, chlorine, and pyridine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H5Br3ClN |
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Molecular Weight |
366.27 g/mol |
IUPAC Name |
4-bromo-5-(bromomethyl)-2-chloropyridine;hydrobromide |
InChI |
InChI=1S/C6H4Br2ClN.BrH/c7-2-4-3-10-6(9)1-5(4)8;/h1,3H,2H2;1H |
InChI Key |
NUENRPQJKOGFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CBr)Br.Br |
Origin of Product |
United States |
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